![molecular formula C9H8ClN3O2 B13013464 Ethyl 2-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B13013464.png)
Ethyl 2-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate is a synthetic organic compound with a fused heterocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique arrangement of nitrogen atoms within the triazine ring and the presence of a chloro substituent contribute to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate pyrrole derivatives with triazine precursors under controlled conditions. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the formation of the desired fused ring system .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The goal is to produce the compound efficiently while minimizing waste and ensuring consistency in product quality .
化学反応の分析
Types of Reactions
Ethyl 2-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the nitrogen atoms within the triazine ring.
Cycloaddition Reactions: The fused ring system can engage in cycloaddition reactions, forming larger ring structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro substituent. Oxidation and reduction reactions can lead to changes in the electronic structure of the compound, potentially forming new fused ring systems or altering the existing ones .
科学的研究の応用
Ethyl 2-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a kinase inhibitor, which could be useful in cancer therapy.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Biological Research: The compound’s interactions with biological molecules are studied to understand its potential as a therapeutic agent.
Industrial Applications: It may be used in the synthesis of other complex organic molecules, serving as a building block in various chemical processes.
作用機序
The mechanism of action of ethyl 2-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate involves its interaction with specific molecular targets, such as kinases. The compound can bind to the active site of these enzymes, inhibiting their activity and thereby affecting cellular signaling pathways. This inhibition can lead to the suppression of cell proliferation, making it a potential candidate for cancer therapy .
類似化合物との比較
Ethyl 2-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-chloropyrrolo[1,2-f][1,2,4]triazine-6-carboxylate: Similar structure but different position of the chloro substituent.
Pyrrolo[2,1-f][1,2,4]triazine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets .
特性
分子式 |
C9H8ClN3O2 |
|---|---|
分子量 |
225.63 g/mol |
IUPAC名 |
ethyl 2-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate |
InChI |
InChI=1S/C9H8ClN3O2/c1-2-15-8(14)6-3-7-4-11-9(10)12-13(7)5-6/h3-5H,2H2,1H3 |
InChIキー |
IPQKRGRRFNBQNZ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CN2C(=C1)C=NC(=N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



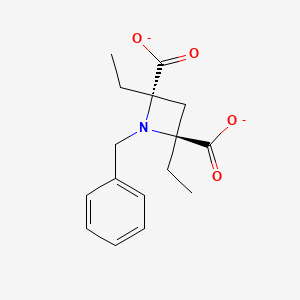
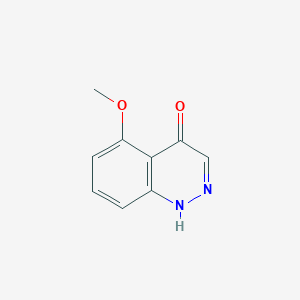
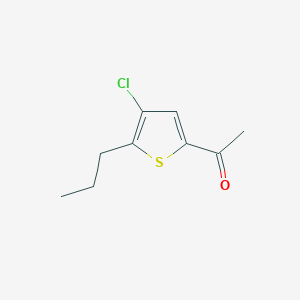
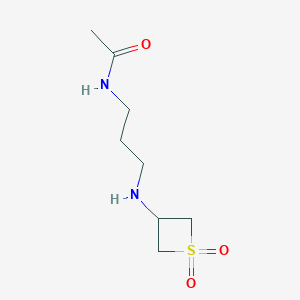
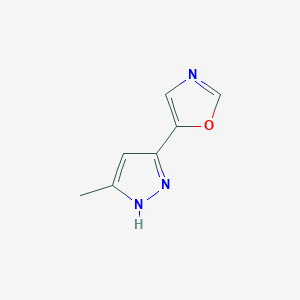
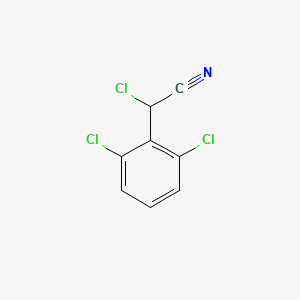
![methyl3-bromo-1H-pyrazolo[4,3-b]pyridine-7-carboxylate](/img/structure/B13013416.png)

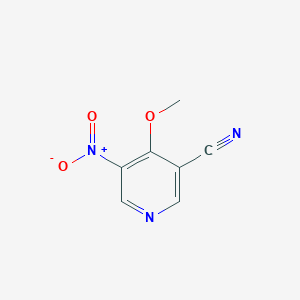
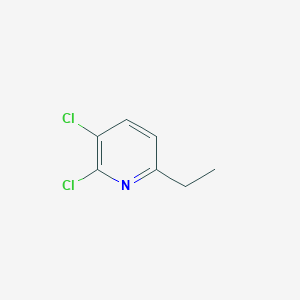
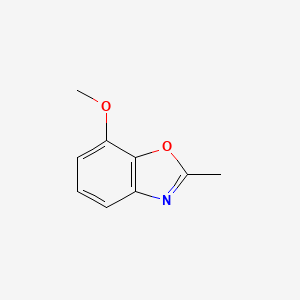

![(cis)-Tert-butyl 1-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13013452.png)
